molecular formula C18H16ClN3O B2574052 1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one CAS No. 1029736-63-7

1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one

Cat. No. B2574052
CAS RN: 1029736-63-7
M. Wt: 325.8
InChI Key: ATYVUXRVNWECEH-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one, also known as CEP-28122, is a small molecule inhibitor that targets the receptor tyrosine kinase, MET. It has been studied extensively in scientific research due to its potential as a therapeutic agent for various diseases, including cancer.

Mechanism Of Action

1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one works by binding to the MET receptor and inhibiting its activity. The MET receptor is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting the MET receptor, 1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one has been shown to have various biochemical and physiological effects in scientific research. It has been shown to inhibit the activity of the MET receptor, which can lead to the inhibition of cancer cell growth and proliferation. Additionally, it has been shown to have anti-inflammatory and anti-fibrotic effects.

Advantages And Limitations For Lab Experiments

1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one has several advantages for lab experiments, including its specificity for the MET receptor and its ability to inhibit cancer cell growth and proliferation. However, it also has several limitations, including its potential toxicity and the need for further research to fully understand its effects.

Future Directions

There are several future directions for the study of 1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one. One potential direction is the development of new and more effective inhibitors of the MET receptor. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one and its potential as a therapeutic agent for various diseases. Finally, more research is needed to understand the potential side effects and toxicity of 1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde and 2-phenylethylamine to form an imine intermediate. This intermediate is then reacted with hydrazine hydrate to form the pyrazine ring, followed by the addition of acetic anhydride to form the final product.

Scientific Research Applications

1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one has been extensively studied in scientific research for its potential as a therapeutic agent for various diseases, including cancer. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the MET signaling pathway. Additionally, it has been studied for its potential as a treatment for other diseases, including fibrosis and inflammation.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(2-phenylethylamino)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c19-15-6-8-16(9-7-15)22-13-12-21-17(18(22)23)20-11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYVUXRVNWECEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one

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